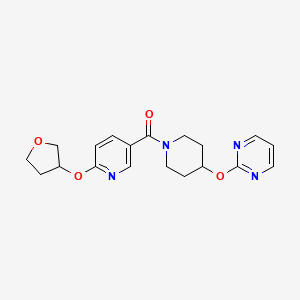

1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

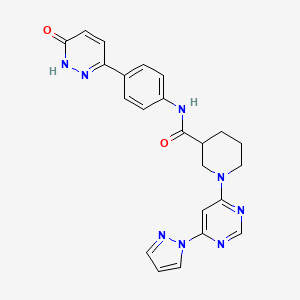

The molecular structure of this compound would be expected to show the characteristic features of the imidazole ring, along with the attached phenoxypropanoyl and tosyl groups . The exact structure would depend on the specific positions of these groups on the imidazole ring.Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions at both the carbon and nitrogen atoms of the imidazole ring . The phenoxy and tosyl groups could also potentially participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of the imidazole ring and the attached groups. For example, it might be expected to have moderate polarity due to the presence of the polar phenoxy and tosyl groups .Aplicaciones Científicas De Investigación

Fluorescence Properties

- Synthesis and Properties: A study on a similar compound, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, showed that it can coordinate with Zn2+, resulting in strong fluorescence with a quantum yield of 0.64 and Stoke's shift of 142nm (Zheng Wen-yao, 2012).

Chemical Properties and Interactions

- Electron Density Influence: Another study explored how electron-rich/electron-withdrawing substituents on the imidazole ring influence its electron donor capacity. This has implications for the chemical reactivity of similar compounds (A. O. Eseola et al., 2012).

- Phenol–Imidazole Pro-Ligand Characteristics: A phenol–imidazole pro-ligand exhibited unique reversible oxidation characteristics, which could be relevant for understanding the redox behavior of similar imidazole derivatives (L. Bénisvy et al., 2003).

Applications in Organic Synthesis

- C-3 Arylation of Imidazoles: Direct C-3 arylation of imidazoles, such as the synthesis of imidazo[1,2-a]pyridines, highlights the utility of imidazole derivatives in complex organic syntheses (P. Y. Choy et al., 2015).

Corrosion Inhibition

- Inhibition in Acidic Environments: Novel imidazoline derivatives, closely related to the chemical structure , have shown effectiveness as corrosion inhibitors in acidic environments, suggesting potential applications in industrial settings (Lei Zhang et al., 2015).

- Structural Analysis in Molecular Salts: The structure of molecular salts assembled from noncovalent bonding involving imidazole highlights the versatility of imidazole derivatives in forming complex molecular architectures (Shouwen Jin et al., 2015).

Miscellaneous Applications

- Biological Activity: While avoiding specifics on drug use and side effects, it's worth noting that some imidazole derivatives demonstrate antibacterial properties, especially against anaerobic bacteria, indicating potential for medical research and applications (J. Dickens et al., 1991).

Mecanismo De Acción

Direcciones Futuras

The study of imidazole derivatives is a very active area of research, with potential applications in fields like medicinal chemistry, materials science, and catalysis . This specific compound could potentially be of interest in these or other areas, depending on its specific properties and activities.

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(2-phenoxypropanoyl)imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-14-8-10-17(11-9-14)27(24,25)21-13-12-20(19(21)23)18(22)15(2)26-16-6-4-3-5-7-16/h3-13,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGYJSFBEBXOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

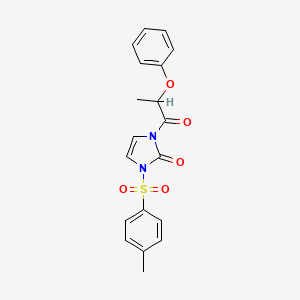

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2813395.png)

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2813396.png)

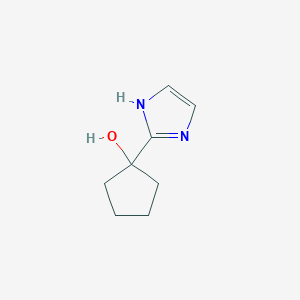

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813401.png)

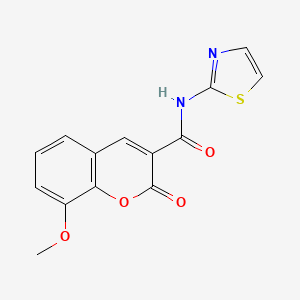

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)

![3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2813412.png)

![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B2813414.png)

![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)